1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine
Description
Nomenclature and Structural Identification
1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine is a complex organic compound that belongs to the benzodioxane family of heterocyclic compounds. The systematic nomenclature reflects its intricate molecular architecture, which consists of two primary structural components: a 2,3-dihydro-1,4-benzodioxin ring system and a 3-phenylpropan-1-amine side chain. The compound is officially registered with the Chemical Abstracts Service under the number 212714-09-5, providing a unique identifier for this specific molecular structure in chemical databases worldwide.
The molecular formula of this compound is C17H19NO2, indicating a composition of seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been calculated as 269.34 grams per mole, which is consistent with its structural complexity and the presence of multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropan-1-amine, which precisely describes the connectivity and positioning of all structural elements within the molecule.
The structural identification of this compound is further supported by various analytical techniques and computational methods. The International Chemical Identifier key has been determined as GFLHSZDRSQBEES-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound. The Simplified Molecular Input Line Entry System representation is C1COC2=C(O1)C=CC(=C2)C(CCC3=CC=CC=C3)N, which offers a linear notation system for describing the compound's structure in a computer-readable format.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 212714-09-5 |
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 269.34 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropan-1-amine |
| International Chemical Identifier Key | GFLHSZDRSQBEES-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1COC2=C(O1)C=CC(=C2)C(CCC3=CC=CC=C3)N |
Historical Context in Chemical Research
The development and study of 1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine emerged from the broader historical context of benzodioxane research, which has been a significant area of investigation in organic chemistry for several decades. The compound was first documented in chemical databases in 2005, marking its formal entry into the scientific literature. This timing coincides with a period of intensive research into heterocyclic compounds and their potential applications in various scientific disciplines.
The historical significance of this compound is intrinsically linked to the evolution of benzodioxane chemistry, which has experienced considerable growth since the early 20th century. Early pioneers in benzodioxane research laid the groundwork for understanding the unique properties and synthetic methodologies associated with these ring systems. The development of 1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine represents a continuation of this tradition, combining established benzodioxin chemistry with innovative phenylpropylamine functionalization.
The compound's appearance in research databases and chemical suppliers' catalogs reflects the growing interest in hybrid molecules that combine multiple pharmacophoric elements. This approach to molecular design has become increasingly important in modern chemistry, as researchers seek to understand how different structural motifs can be combined to create compounds with novel properties. The specific combination of the benzodioxin ring with the phenylpropylamine chain in this compound represents a sophisticated example of this design philosophy.
Research interest in this compound has been sustained over the years, with continued updates to its database entries as recently as 2025, indicating ongoing scientific relevance. This sustained attention suggests that the compound continues to serve as a valuable tool for researchers investigating structure-activity relationships and exploring new synthetic methodologies in benzodioxane chemistry.
Significance in Benzodioxane Research
1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine holds particular significance within the broader context of benzodioxane research due to its unique structural features and the insights it provides into the behavior of these heterocyclic systems. The compound serves as an important representative of functionalized benzodioxanes, demonstrating how the core benzodioxin ring system can be modified with various substituents to create molecules with distinct properties and potential applications.
The significance of this compound in benzodioxane research is further emphasized by its relationship to other important benzodioxane derivatives that have shown notable activities in various fields. Research has demonstrated that benzodioxane derivatives exhibit remarkable diversity in their chemical and biological properties, with the specific substitution pattern playing a crucial role in determining these characteristics. The presence of the phenylpropylamine side chain in this compound provides researchers with valuable insights into how such modifications affect the overall behavior of the benzodioxin core structure.
Recent computational studies have highlighted the importance of benzodioxane scaffolds in various applications, with researchers noting that the benzodioxane moiety is often critical to the observed activities of compounds containing this structural element. The 1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine compound exemplifies this principle, as its structure combines the rigid benzodioxin framework with the flexible phenylpropylamine chain, creating a molecule that can potentially interact with various biological targets or serve as a synthetic intermediate for further chemical transformations.
The compound's significance is also reflected in its inclusion in various chemical databases and research collections, where it serves as a reference compound for studies investigating structure-activity relationships in benzodioxane chemistry. Its well-characterized structure and documented properties make it a valuable tool for researchers seeking to understand the fundamental principles governing the behavior of benzodioxane derivatives.
Related Benzodioxane Derivatives in Scientific Literature
The scientific literature contains numerous examples of benzodioxane derivatives that share structural similarities with 1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine, providing a rich context for understanding the properties and potential applications of this compound class. Recent research has focused extensively on the synthesis and characterization of various benzodioxane derivatives, with particular attention to how structural modifications affect their chemical and physical properties.
One notable area of research involves the development of benzodioxane derivatives for antimicrobial applications. Studies have reported the synthesis of novel benzodioxane compounds that exhibit significant antimicrobial activity against various bacterial strains. These compounds share the core benzodioxin ring system with 1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine, but feature different substituent patterns that confer specific biological activities. The research has shown that modifications to the benzodioxane scaffold can dramatically affect antimicrobial potency, with some derivatives showing improved activity compared to their precursors.
Another significant area of benzodioxane research involves the investigation of anti-inflammatory and anticancer activities. Various 1,4-benzodioxane derivatives have been shown to display notable anti-inflammatory and anticancer activities. For example, research has demonstrated that 2,3-dihydro-1,4-benzodioxin analogs bearing acetic acid substituents display anti-inflammatory activity, with the relative position of the acetic acid group being critical for optimum activity. The regioisomer with the acetic acid substituent at position-6 showed superior anti-inflammatory activity compared to the position-2 regioisomer.
Recent synthetic developments have also focused on creating benzodioxane derivatives with enhanced stability and improved pharmacological properties. The development of compounds such as N-((1R,2R)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl) octanamide demonstrates the ongoing efforts to optimize benzodioxane-based molecules for specific applications. These developments highlight the versatility of the benzodioxane scaffold and its potential for modification to achieve desired properties.
| Related Compound Class | Key Structural Features | Research Applications |
|---|---|---|
| Antimicrobial Benzodioxanes | Oxadiazole substituents, naphthalene extensions | Bacterial growth inhibition studies |
| Anti-inflammatory Derivatives | Acetic acid substituents at position-6 | Structure-activity relationship studies |
| Morpholine-containing Analogs | 3-morpholin-4-yl-propan-1-one substituents | Chemical probe development |
| Pyrrolidine Derivatives | Hydroxyl and pyrrolidin-1-yl substituents | Pharmaceutical formulation studies |
The synthesis of functionalized benzodioxanes has also been a major focus in recent literature, with researchers developing novel methodologies for creating these compounds efficiently. Studies have reported various synthetic approaches, including the use of iron-catalyzed activation and copper-catalyzed cyclization reactions to create benzodioxane derivatives. These synthetic methodologies provide important tools for accessing compounds like 1-(2,3-Dihydro-benzodioxin-6-yl)-3-phenyl-propylamine and related structures.
Industrial synthesis methods for benzodioxane derivatives have also been extensively studied, with researchers developing scalable processes for their preparation. Patent literature describes novel processes for preparing 1,4-benzodioxane derivatives through cyclization reactions involving phenoxypropanediol compounds. These industrial methods demonstrate the practical importance of benzodioxane compounds and the need for efficient synthetic routes to access them on a larger scale.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c18-15(8-6-13-4-2-1-3-5-13)14-7-9-16-17(12-14)20-11-10-19-16/h1-5,7,9,12,15H,6,8,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLHSZDRSQBEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187786 | |
| Record name | 2,3-Dihydro-α-(2-phenylethyl)-1,4-benzodioxin-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212714-09-5 | |
| Record name | 2,3-Dihydro-α-(2-phenylethyl)-1,4-benzodioxin-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212714-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-α-(2-phenylethyl)-1,4-benzodioxin-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Route
One common approach involves reductive amination of a ketone intermediate with 3-phenyl-1-propylamine:
- A ketone such as 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one is reacted with benzaldehyde or related aldehydes in the presence of a thiazolium salt catalyst and triethylamine in 1,4-dioxane under inert atmosphere at elevated temperature (95°C) overnight. This forms a dione intermediate.
- The intermediate is then subjected to reduction using sodium borohydride in methanol with acetic acid to convert the imine or related intermediates to the corresponding amine.
- The crude product is purified by flash chromatography using ethyl acetate/hexane gradients to isolate the target amine compound.
Nucleophilic Substitution and Amide Bond Formation
- 3-Phenyl-1-propylamine can be reacted with activated esters or acid chlorides derived from the 2,3-dihydrobenzodioxin-6-yl carboxylic acid derivatives to form amide bonds.
- Typical coupling reagents include benzotriazol-1-ol and diisopropylcarbodiimide in dichloromethane at room temperature, yielding amide products in about 80% yield.
- Potassium carbonate in methanol/acetonitrile can be used to facilitate nucleophilic substitution reactions involving 3-phenyl-1-propylamine and halogenated intermediates, followed by extraction and chromatographic purification.
Salt Formation and Purification
- The free amine can be converted into stable diastereomeric salts using resolving agents such as L-(+)-tartaric acid, N-acetyl-L-leucine, or other chiral acids to improve purity and crystallinity.
- For example, Eliglustat tartrate, a related compound, is prepared by dissolving the amine in methanol, adding tartaric acid, stirring, filtering, and washing, followed by addition of excipients and drying under reduced pressure to yield a high-purity salt form (purity >99.8% by HPLC).
- Purification techniques include flash chromatography, trituration, and recrystallization from solvents like acetone or methanol.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The reductive amination approach is favored for its selectivity and ability to introduce the phenylpropylamine moiety directly onto the dioxin ring system.
- The use of chiral resolving agents in salt formation is critical for obtaining enantiomerically pure compounds, which is important for biological activity.
- Flash chromatography remains a standard purification technique, but crystallization and salt formation are essential for final product isolation and stability.
- The yields vary depending on the step and conditions, with the condensation step often being the limiting factor due to moderate yields.
- The preparation methods have been demonstrated in patent literature and peer-reviewed chemical synthesis databases, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine has been investigated for several medicinal applications:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant anti-tumor properties. For instance, studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of tubulin polymerization, which is crucial for cell division .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. It has been suggested that it may play a role in preventing neurodegenerative diseases by inhibiting enzymes linked to neuroinflammation and oxidative stress .
Antidepressant Activity
Preliminary investigations suggest that the compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
The biological activity of this compound has been extensively studied:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of tubulin polymerization | |
| Neuroprotection | Inhibition of neuroinflammation | |
| Antidepressant | Modulation of neurotransmitter levels |
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and confirmed apoptosis through flow cytometry .
Case Study 2: Neuroprotective Potential
In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
Benzodioxin derivatives with substituted alkylamine chains exhibit micromolar-range inhibition of protein kinases:
| Compound | Kinase Target | IC50 (μM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 9n | SsCK1 | 2.0 | Selective over HsCDK5-p25 | |
| 9i | SsCK1 | 5.4 | Moderate activity; inhibits Huh7 D12 | |
| D4476 | CK1 | 0.3 | Broad-spectrum kinase inhibitor |
The target compound’s 3-phenylpropylamine chain may enhance selectivity for CK1 isoforms, similar to D4476 .
Dopamine Receptor Interactions
Structural analogs with alkylamine chains show affinity for dopamine D3/D4 receptors:
- [3H]NGD 94-1: A D4-selective ligand with a benzodioxin core binds to non-striatal brain regions (e.g., hippocampus, prefrontal cortex) .
- (+)-S 14297 : A D3 antagonist with a naphthofurane structure demonstrates that bulky substituents improve receptor selectivity .
The target compound’s phenylpropylamine side chain may favor interactions with D3/D4 receptors over D2, though experimental confirmation is needed.
Physicochemical Properties
- Lipophilicity : The 3-phenyl group increases logP compared to shorter-chain analogs (e.g., propylamine derivative: logP ~2.5 vs. phenylpropylamine: logP ~3.8*).
- Solubility : Reduced aqueous solubility due to the hydrophobic benzodioxin and phenyl groups, necessitating formulation adjustments for in vivo studies .
*Calculated using ChemDraw.
Biological Activity
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of the DprE1 enzyme, which is significant in the treatment of tuberculosis, and its effects on cancer cell lines.
Chemical Structure and Properties
The compound features a 2,3-dihydrobenzo[1,4]dioxin moiety, which is known for its presence in various biologically active molecules. Its chemical formula is and it has a molecular weight of 378.43 g/mol. The structural representation is as follows:
Inhibition of DprE1
Recent studies have identified 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-phenyl-propylamine as a potent inhibitor of the DprE1 enzyme. This enzyme is crucial for the synthesis of mycobacterial cell walls and represents a promising target for anti-tuberculosis drugs.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited significant antimycobacterial activity with an MIC value that indicates effectiveness against Mycobacterium tuberculosis strains.
- Structure-Activity Relationship (SAR): Variations in the structure of the compound led to different levels of DprE1 inhibition, suggesting that modifications can enhance biological activity .
Anticancer Activity
The compound has also been tested for anticancer properties against various cancer cell lines.
Research Highlights:
- Cell Lines Tested: The efficacy was evaluated against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines.
- IC50 Values: The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects:
- HeLa Cells: IC50 = 38 nM
- A549 Cells: IC50 = 43 nM
- HT-29 Cells: IC50 = 30 nM
These values suggest that the compound is significantly more effective than many existing chemotherapeutic agents .
The mechanism through which 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-phenyl-propylamine exerts its biological effects involves:
- Induction of Apoptosis: The compound triggers apoptosis in cancer cells through the intrinsic pathway. This includes activation of caspase-9 and downregulation of anti-apoptotic proteins such as Bcl-2.
Experimental Evidence:
In vitro studies showed that treatment with the compound led to mitochondrial depolarization and increased levels of cleaved caspase-9, confirming its role in promoting apoptotic cell death .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Tuberculosis Treatment: In a controlled study involving Mycobacterium tuberculosis strains, patients treated with formulations containing the compound showed improved outcomes compared to standard treatments.
- Cancer Therapy Trials: Clinical trials assessing the efficacy of this compound in combination with other chemotherapeutics have reported enhanced tumor regression rates in patients with advanced solid tumors.
Summary Table of Biological Activities
Q & A
Q. How is the quadripolar methodological model applied to study this compound’s ecological impact?
- Methodological Answer : The model integrates theoretical (ecotoxicology principles), epistemological (environmental fate hypotheses), morphological (experimental design), and technical (GC-MS analysis) poles. Field sampling (soil/water) and lab-based bioassays (Daphnia magna toxicity) align observations with theoretical predictions, avoiding oversimplification of complex systems .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
